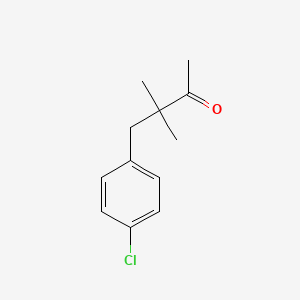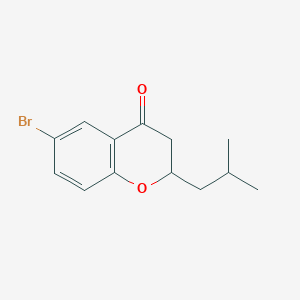
6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one
Übersicht
Beschreibung
6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C13H15BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by the presence of a bromine atom at the 6th position and an isobutyl group at the 2nd position of the chromenone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one typically involves the bromination of a suitable precursor followed by cyclization. One common method involves the bromination of 2-isobutyl-2,3-dihydro-4H-chromen-4-one using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromenone derivatives.
Reduction: Reduction reactions can convert the chromenone ring to a more saturated form.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents.
Major Products:
Oxidation: Formation of 6-bromo-2-isobutylchromen-4-one.
Reduction: Formation of 6-bromo-2-isobutyl-2,3-dihydrochroman.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets. The bromine atom and the chromenone ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2,3-dihydro-4H-chromen-4-one: Lacks the isobutyl group, making it less hydrophobic.
6-Bromo-4-chromanone: Similar structure but differs in the position of the bromine atom.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Another chromenone derivative with different substituents.
Uniqueness: 6-Bromo-2-isobutyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both the bromine atom and the isobutyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications.
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
6-bromo-2-(2-methylpropyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H15BrO2/c1-8(2)5-10-7-12(15)11-6-9(14)3-4-13(11)16-10/h3-4,6,8,10H,5,7H2,1-2H3 |
InChI-Schlüssel |
LYTJRFPFWWKNPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
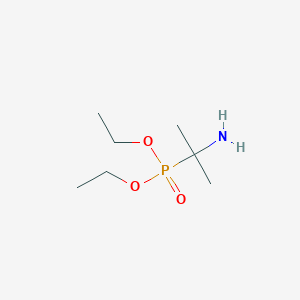

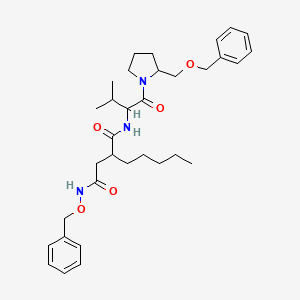
![[2-(Ethenyloxy)ethoxy]benzene](/img/structure/B8640408.png)
![3-Hydroxyspiro[3.5]non-2-en-1-one](/img/structure/B8640417.png)
![1-(2,2,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B8640422.png)
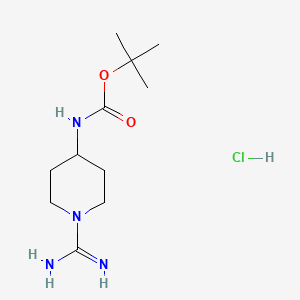
![4-[(Cyclopropylmethyl) amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B8640435.png)
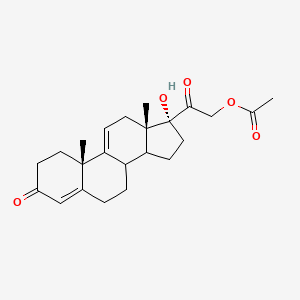
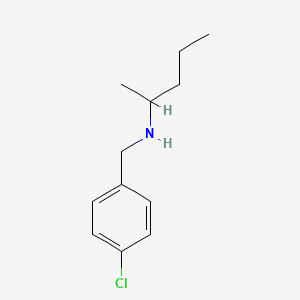
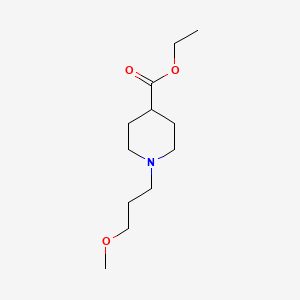
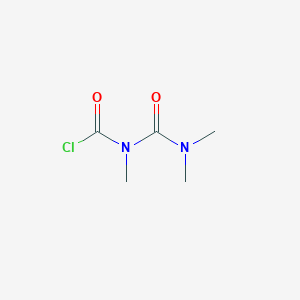
![5H-1,3-dioxolo[4,5-f]benzimidazole-6-thiol](/img/structure/B8640479.png)
